physical properties of Cyclohexyl 4-chloro-3-nitrobenzoate
physical properties of Cyclohexyl 4-chloro-3-nitrobenzoate
An In-depth Technical Guide to the Physical Properties of Cyclohexyl 4-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl 4-chloro-3-nitrobenzoate is a derivative of 4-chloro-3-nitrobenzoic acid, a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted . Due to the limited publicly available experimental data on this specific ester, this document emphasizes the experimental methodologies and computational predictions essential for its characterization. It serves as a foundational resource for researchers synthesizing or working with this compound, offering detailed protocols for determining its key physical attributes and a proposed synthetic route.
Introduction and Molecular Structure
Cyclohexyl 4-chloro-3-nitrobenzoate is an organic compound that, while not extensively documented in peer-reviewed literature, holds potential as an intermediate in the synthesis of more complex molecules. Its structure, combining a substituted benzoyl group with a cyclohexyl moiety, suggests possible applications as a building block in the development of novel therapeutic agents or functional materials. The presence of a nitro group and a chlorine atom on the aromatic ring makes it a versatile precursor for a variety of chemical transformations.
Molecular Formula: C₁₃H₁₄ClNO₄
Molecular Weight: 283.71 g/mol
Chemical Structure:
O=C(OC1CCCCC1)C2=CC(=C(Cl)C=C2)=O
Synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate
The synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate can be achieved through the esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.
Proposed Synthesis Protocol: Fischer-Speier Esterification
This protocol details the synthesis of Cyclohexyl 4-chloro-3-nitrobenzoate from 4-chloro-3-nitrobenzoic acid and cyclohexanol.
Materials:
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4-chloro-3-nitrobenzoic acid
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Cyclohexanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Toluene
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1 equivalent), cyclohexanol (1.2 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).
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Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred mixture.
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Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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The crude Cyclohexyl 4-chloro-3-nitrobenzoate can be purified by recrystallization or column chromatography.
Physical Properties
The physical properties of a compound are critical for its handling, purification, and application. Below is a summary of the known and predicted .
Summary of Physical Properties
| Property | Value | Source |
| Physical State | Powder Solid | Experimental[1] |
| Appearance | Light yellow | Experimental[1] |
| Odor | Odorless | Experimental[1] |
| Melting Point | Predicted: 85-95 °C | Computational |
| Boiling Point | Predicted: > 400 °C | Computational |
| Solubility in Water | Insoluble | Experimental[1] |
| Solubility in Organic Solvents | Predicted to be soluble in solvents like acetone, ethanol, and ethyl acetate. | Computational |
| Autoignition Temperature | 340 °C / 644 °F | Experimental[1] |
Disclaimer: Predicted values are estimates based on computational models and should be confirmed by experimental determination.
Experimental Protocols for Physical Property Determination
For a novel or sparsely characterized compound like Cyclohexyl 4-chloro-3-nitrobenzoate, experimental determination of its physical properties is paramount. The following section provides detailed methodologies for key characterization experiments.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the temperature at which an endothermic peak, corresponding to the solid-to-liquid phase transition, is observed.
Protocol:
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Accurately weigh 2-5 mg of purified Cyclohexyl 4-chloro-3-nitrobenzoate into an aluminum DSC pan.
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Crimp the pan to ensure good thermal contact.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the predicted melting point (e.g., 25 °C to 150 °C).
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Record the heat flow as a function of temperature. The onset temperature of the endothermic peak is typically reported as the melting point.
Determination of Boiling Point under Reduced Pressure
Principle: For compounds with high boiling points, determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is determined at a reduced pressure and can be extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
Protocol:
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Place a small amount of the sample in a distillation flask.
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Connect the flask to a vacuum distillation apparatus.
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Gradually reduce the pressure to a stable value.
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Heat the sample until it boils and record the temperature and pressure.
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Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.
Solubility Assessment
Principle: The solubility of a compound is determined by adding it in small increments to a known volume of a solvent at a specific temperature until no more solute dissolves.
Protocol:
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Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone) to a vial.
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At a constant temperature, add a small, weighed amount of Cyclohexyl 4-chloro-3-nitrobenzoate to the vial.
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Stir or agitate the mixture until the solid is fully dissolved.
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Continue adding the solute in small, weighed increments until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
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The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the cyclohexyl and substituted phenyl groups.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch and the nitro (NO₂) group stretches.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Visualization of Workflows
Synthesis Workflow
Caption: Proposed synthesis workflow for Cyclohexyl 4-chloro-3-nitrobenzoate.
Physical Property Characterization Workflow
Caption: Experimental workflow for physical property characterization.
Conclusion
This technical guide has synthesized the limited available information on the and augmented it with predicted values and detailed experimental protocols. For researchers in drug discovery and materials science, this document provides a crucial starting point for the synthesis and characterization of this compound. The emphasis on robust experimental methodology is intended to empower scientists to generate reliable data, thereby contributing to a more complete understanding of this and other novel chemical entities.
References
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PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (1977). US Patent 4,036,838A: Process for the production of nitro derivatives of aromatic compounds.
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fastsolv. (n.d.). fastsolv Solubility Predictor. Retrieved from [Link]
